Chloramphenicol 1-Acetate
Chloramphenicol 1-Acetate
Brand Name:
Vulcanchem
CAS No.:
23214-93-9
VCID:
VC0120901
InChI:
InChI=1S/C13H14Cl2N2O6/c1-7(19)23-11(10(6-18)16-13(20)12(14)15)8-2-4-9(5-3-8)17(21)22/h2-5,10-12,18H,6H2,1H3,(H,16,20)/t10-,11-/m1/s1
SMILES:
CC(=O)OC(C1=CC=C(C=C1)[N+](=O)[O-])C(CO)NC(=O)C(Cl)Cl
Molecular Formula:
C₁₃H₁₄Cl₂N₂O₆
Molecular Weight:
365.16 g/mol
Chloramphenicol 1-Acetate
CAS No.: 23214-93-9
Reference Standards
VCID: VC0120901
Molecular Formula: C₁₃H₁₄Cl₂N₂O₆
Molecular Weight: 365.16 g/mol
CAS No. | 23214-93-9 |
---|---|
Product Name | Chloramphenicol 1-Acetate |
Molecular Formula | C₁₃H₁₄Cl₂N₂O₆ |
Molecular Weight | 365.16 g/mol |
IUPAC Name | [(1R,2R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-1-(4-nitrophenyl)propyl] acetate |
Standard InChI | InChI=1S/C13H14Cl2N2O6/c1-7(19)23-11(10(6-18)16-13(20)12(14)15)8-2-4-9(5-3-8)17(21)22/h2-5,10-12,18H,6H2,1H3,(H,16,20)/t10-,11-/m1/s1 |
Standard InChIKey | WEYAPUCXWINQDH-GHMZBOCLSA-N |
Isomeric SMILES | CC(=O)O[C@H](C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CO)NC(=O)C(Cl)Cl |
SMILES | CC(=O)OC(C1=CC=C(C=C1)[N+](=O)[O-])C(CO)NC(=O)C(Cl)Cl |
Canonical SMILES | CC(=O)OC(C1=CC=C(C=C1)[N+](=O)[O-])C(CO)NC(=O)C(Cl)Cl |
Synonyms | N-[(1R,2R)-2-(Acetyloxy)-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-2,2-dichloro-acetamide; 1-Acetoxychloramphenicol; 1-Acetylchloramphenicol; 1-O-Acetylchloramphenicol; Chloramphenicol 1-Acetate; Chloramphenicol 1’-Acetate |
PubChem Compound | 83948 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume